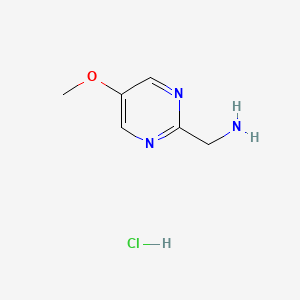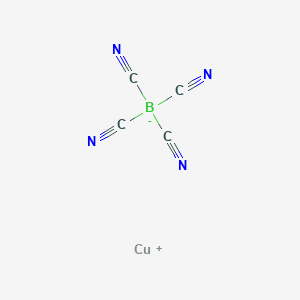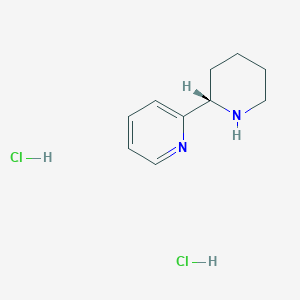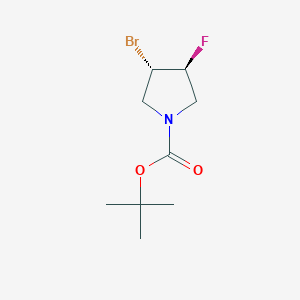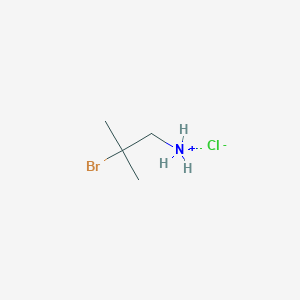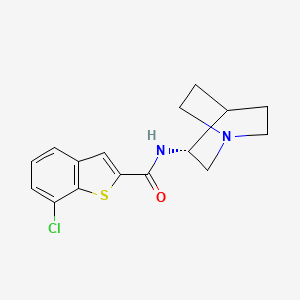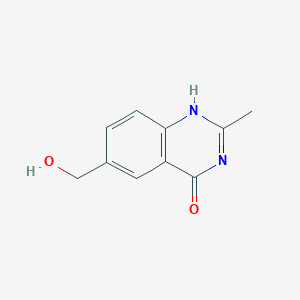
6-(hydroxymethyl)-2-methyl-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(hydroxymethyl)-2-methyl-1H-quinazolin-4-one is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific and industrial fields.
Preparation Methods
The preparation of 6-(hydroxymethyl)-2-methyl-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. The synthetic routes typically include the reaction of epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative, followed by a reaction with primary amine . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
6-(hydroxymethyl)-2-methyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen or reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other substituting agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-(hydroxymethyl)-2-methyl-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used in various chemical reactions and processes to study its properties and interactions.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in industrial processes for the production of various products.
Mechanism of Action
The mechanism of action of 6-(hydroxymethyl)-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
6-(hydroxymethyl)-2-methyl-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. The comparison can help in understanding the specific advantages and applications of this compound .
Properties
IUPAC Name |
6-(hydroxymethyl)-2-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-3-2-7(5-13)4-8(9)10(14)12-6/h2-4,13H,5H2,1H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRWOZRMUDBBTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5R)-3-Oxa-7-azabicyclo[3.3.1]nonan-9-one;hydrochloride](/img/structure/B8063213.png)
![(1r,6s)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2hcl](/img/structure/B8063219.png)
